N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The compound you mentioned seems to be an organic compound, possibly a derivative of oxazolidinone.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis pathway can often be found in the scientific literature, particularly in articles or patents related to organic chemistry.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can tell us a lot about its chemical properties.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, chemical stability, etc.Scientific Research Applications
Synthesis and antibacterial evaluation of isoxazolinyl oxazolidinones have shown that certain derivatives have potent in vitro antibacterial activity against various resistant Gram-positive and Gram-negative bacteria, demonstrating lower minimum inhibitory concentration (MIC) values compared to linezolid, a standard antibacterial agent (Varshney, Mishra, Shukla, & Sahu, 2009).
The synthesis of stable isotope-labeled antibacterial agents for medical use, including RWJ-416457, which is structurally similar to the compound , has been explored. This research is important for understanding the metabolism and efficacy of these compounds (Lin & Weaner, 2012).
Novel 4-N-substituted aryl but-3-ene-1,2-dione derivatives of piperazinyloxazolidinones have been synthesized and evaluated for their antibacterial activity. This research highlights the potential for developing effective antibacterial agents with superior activity against Gram-positive resistant strains compared to existing treatments (Varshney, Mishra, Shukla, & Sahu, 2009).
Research on the in vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents, has demonstrated that these analogs show promising antibacterial activities against a variety of clinically important human pathogens, including strains resistant to common antitubercular agents (Zurenko et al., 1996).
Another study on the synthesis and in vitro antibacterial activities of novel oxazolidinones revealed compounds that showed superior antibacterial activities than linezolid and were active against linezolid-resistant Staphylococcus aureus strains (Srivastava et al., 2008).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and so on.
properties
IUPAC Name |
N-[[(5S)-3-(3-fluoro-4-trimethylstannylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN2O3.3CH3.Sn/c1-8(16)14-6-11-7-15(12(17)18-11)10-4-2-3-9(13)5-10;;;;/h2,4-5,11H,6-7H2,1H3,(H,14,16);3*1H3;/t11-;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAABWDVPFMSIL-HZAYLZKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[Sn](C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)[Sn](C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461804 | |
Record name | N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | |
CAS RN |
188975-86-2 | |
Record name | N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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